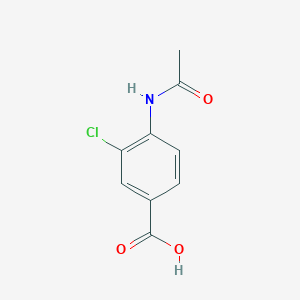

4-Acetamido-3-chlorobenzoic acid

Beschreibung

Overview of its Significance in Chemical Synthesis and Applied Sciences

The academic interest in 4-Acetamido-3-chlorobenzoic acid stems from its utility as a scaffold in the synthesis of novel organic compounds. The presence of three distinct functional groups—the carboxylic acid, the acetamido group, and the chloro substituent—offers multiple reaction sites for chemical modification. This allows for the systematic alteration of the molecule to produce a library of derivatives with diverse properties.

In the realm of applied sciences, particularly medicinal chemistry, compounds with similar structural motifs have shown promise. For instance, research into related chloroacetamido benzoic acid derivatives has explored their potential as local anesthetic agents. researchgate.net The chloroacetamido moiety is a feature in various biologically active compounds. Furthermore, derivatives of 4-acetamido-3-aminobenzoic acid have been synthesized and investigated for their potential as microbial neuraminidase inhibitors, highlighting the therapeutic potential that can be unlocked from this chemical backbone. rjptonline.org

The synthesis of this compound itself is a multi-step process that often begins with a more readily available starting material like p-aminobenzoic acid. A typical synthetic route involves the acetylation of the amino group, followed by a halogenation step to introduce the chlorine atom onto the benzene (B151609) ring. The precise conditions of these reactions are crucial for achieving the desired substitution pattern and high yields.

Research Trajectory and Historical Context of Related Benzoic Acid Derivatives

The study of benzoic acid and its derivatives has a rich history dating back to the 16th century. Initially isolated from gum benzoin, benzoic acid's chemical structure was later elucidated in the 19th century, paving the way for the exploration of its vast chemical space.

The introduction of halogen atoms, such as chlorine, to the benzoic acid structure has been a significant area of research. Halogenation can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This has made chlorinated benzoic acid derivatives attractive scaffolds in drug discovery and materials science. For example, 2-Chlorobenzoic acid is a known precursor in the synthesis of anti-inflammatory drugs and analgesics. nbinno.com

The research trajectory of these compounds has evolved from simple syntheses and characterizations to more complex applications. Early work focused on understanding the fundamental reactivity of these molecules. Over time, with the advent of modern analytical techniques and a deeper understanding of structure-activity relationships, research has shifted towards the rational design and synthesis of halogenated benzoic acid derivatives with specific functional properties. This has led to their investigation in diverse areas, from pharmaceuticals to agrochemicals.

Table 2: Key Milestones in Benzoic Acid and Derivative Research

| Era | Key Developments |

| 16th Century | Initial discovery and isolation of benzoic acid from natural sources. |

| 19th Century | Elucidation of the chemical structure of benzoic acid. |

| 20th Century | Development of industrial synthesis methods and exploration of various derivatives, including halogenated compounds, for applications in medicine and industry. |

| 21st Century | Rational design and synthesis of complex benzoic acid derivatives for targeted applications in drug discovery and materials science, aided by computational modeling and advanced analytical techniques. |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-acetamido-3-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO3/c1-5(12)11-8-3-2-6(9(13)14)4-7(8)10/h2-4H,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFQGFRPIFLLJKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20350493 | |

| Record name | 4-acetamido-3-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74114-62-8 | |

| Record name | 4-acetamido-3-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Pathways for 4 Acetamido 3 Chlorobenzoic Acid

Established Synthetic Routes to 4-Acetamido-3-chlorobenzoic Acid

Two primary, well-documented routes have been established for the synthesis of this compound. These pathways begin from different starting materials but converge to yield the same target molecule with high efficiency.

Route A: Acetylation of 4-Amino-3-chlorobenzoic acid

This is a direct and common approach that begins with the precursor 4-Amino-3-chlorobenzoic acid. The core of this method is the acylation of the amino group. This is typically achieved by reacting 4-Amino-3-chlorobenzoic acid with an acetylating agent such as acetyl chloride or acetic anhydride (B1165640) chemsrc.com. The reaction introduces an acetyl group (-COCH₃) onto the nitrogen atom of the amino group, forming the desired acetamido functional group. This method is effective due to the high nucleophilicity of the amino group, leading to a straightforward and high-yielding transformation. A reported yield for this type of acetylation is approximately 94.0%.

Route B: Oxidation of N-(2-chloro-4-methylphenyl)acetamide

An alternative strategy involves the oxidation of a methyl group on a substituted toluene (B28343) derivative. This route starts with N-(2-chloro-4-methylphenyl)acetamide and employs an oxidation reaction to convert the methyl group (-CH₃) at the para-position into a carboxylic acid group (-COOH). This transformation can be carried out using strong oxidizing agents. A specific documented method utilizes a catalytic system of cobalt(II) acetate (B1210297) and sodium bromide in acetic acid with oxygen as the oxidant at elevated temperatures (around 100 °C). This catalytic oxidation process is highly efficient, with reported yields reaching as high as 97.4%.

The following table summarizes these established synthetic routes:

Table 1: Established Synthetic Routes for this compound| Route | Starting Material | Key Reagents/Conditions | Reported Yield (%) |

|---|---|---|---|

| A | 4-Amino-3-chlorobenzoic acid | Acetyl chloride or Acetic Anhydride | ~94.0 |

| B | N-(2-chloro-4-methylphenyl)acetamide | O₂, Cobalt(II) acetate, Sodium bromide, Acetic acid, 100 °C | ~97.4 |

Novel Approaches and Sustainable Synthesis Development

While established routes are effective, modern synthetic chemistry focuses on developing novel and more sustainable methodologies. For the synthesis of this compound, this involves exploring advanced catalytic systems, alternative energy sources, and biosynthetic pathways.

Future developments may focus on direct C-H functionalization techniques. These methods could potentially bypass the need for pre-functionalized starting materials like 4-Amino-3-chlorobenzoic acid, instead allowing for the direct chlorination and acylation of a simpler benzoic acid precursor. The use of recyclable homogeneous or heterogeneous catalysts could make such processes more economically and environmentally viable.

Furthermore, the integration of machine learning and high-throughput experimentation (HTE) offers a novel approach to discovering new synthetic pathways and optimizing existing ones. beilstein-journals.org These technologies can rapidly screen vast arrays of catalysts, solvents, and reaction conditions to identify novel, highly efficient, and sustainable routes that may not be discoverable through traditional experimental methods. beilstein-journals.org Biocatalysis and biosynthetic approaches, using engineered enzymes or microorganisms, represent another frontier. researchgate.netmdpi.com These methods could offer highly selective transformations under mild, aqueous conditions, significantly improving the sustainability profile of the synthesis. researchgate.netmdpi.com

Optimization of Reaction Conditions and Yields in this compound Synthesis

In the acetylation of 4-Amino-3-chlorobenzoic acid (Route A), key variables include:

Acetylating Agent: The choice between acetyl chloride and acetic anhydride can affect reaction rate and byproduct formation.

Solvent: The solvent must dissolve the starting material without reacting with the reagents. Aprotic solvents are typically preferred.

Temperature: Controlling the temperature is essential to manage the exothermic nature of the reaction and prevent side reactions.

Base: The addition of a mild base may be necessary to neutralize the acid byproduct (e.g., HCl from acetyl chloride), driving the reaction to completion.

For the oxidation of N-(2-chloro-4-methylphenyl)acetamide (Route B), optimization would focus on:

Catalyst Loading: Finding the minimum effective concentration of the cobalt(II) acetate and sodium bromide catalyst system is key to reducing cost and waste.

Oxygen Pressure: The pressure of the oxygen atmosphere can influence the reaction rate.

Temperature and Time: A balance must be struck between a temperature high enough for a reasonable reaction rate and low enough to prevent thermal degradation of the product. researchgate.net Reaction time must be sufficient for complete conversion without allowing for byproduct formation. scielo.br

The following interactive table illustrates key parameters that are typically considered during the optimization of a chemical synthesis.

Table 2: Parameters for Optimization in the Synthesis of this compound

| Parameter | Variable Options | Goal of Optimization |

|---|---|---|

| Catalyst | Type (e.g., Cobalt, Palladium), Loading (%) | Maximize reaction rate, improve selectivity, enable catalyst recycling. |

| Solvent | Acetic acid, Acetonitrile (B52724), Dichloromethane | Ensure reagent solubility, minimize side reactions, select greener alternatives. scielo.br |

| Temperature | Room Temperature to Reflux | Achieve optimal balance between reaction rate and product stability/selectivity. researchgate.net |

| Reaction Time | Minutes to Hours | Ensure complete conversion of starting material while minimizing byproduct formation. scielo.br |

| Reagent Stoichiometry | Molar equivalents of reactants | Use optimal amounts to maximize yield and minimize unreacted starting materials. |

Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry aims to make chemical manufacturing more environmentally benign. yale.edu The synthesis of this compound can be evaluated and improved through this lens.

Atom Economy: This principle, developed by Barry Trost, measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final product. acs.orgskpharmteco.com Addition and rearrangement reactions have 100% atom economy, while substitution and elimination reactions are inherently less efficient. jocpr.comwordpress.com

Route A (Acetylation): This reaction generates byproducts (e.g., HCl or acetic acid), reducing its atom economy.

Route B (Oxidation): The catalytic oxidation of a methyl group to a carboxylic acid, while producing water as a byproduct, can be designed to have a relatively high atom economy.

Use of Catalysis: Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can, in principle, be recycled. yale.edu Route B is an example of a catalytic process, which is preferable from a green chemistry perspective over a route that might use stoichiometric amounts of a harsh oxidizing agent.

Safer Solvents and Reagents: A key goal is to replace hazardous solvents and reagents with safer alternatives. yale.edu For instance, exploring the use of greener solvents like acetonitrile or even water could significantly improve the environmental profile of the synthesis. scielo.br Similarly, moving away from hazardous reagents like thionyl chloride or strong acids where possible is a primary objective.

Energy Efficiency: Synthetic methods should be designed to be energy-efficient, with reactions conducted at ambient temperature and pressure whenever possible. yale.edu While Route B requires heating, the development of more active catalysts could potentially lower the required reaction temperature, thus reducing energy consumption.

The table below outlines how green chemistry principles can be applied to the synthesis.

Table 3: Application of Green Chemistry Principles

| Principle | Application in Synthesis of this compound |

|---|---|

| Prevention | Optimize reactions to minimize the formation of byproducts and waste. |

| Atom Economy | Favor synthetic routes (like additions or certain catalytic reactions) that maximize the incorporation of reactant atoms into the final product. jocpr.com |

| Catalysis | Utilize catalytic methods (as in Route B) over stoichiometric reagents to reduce waste. yale.edu |

| Safer Solvents | Replace hazardous solvents with greener alternatives like water or acetonitrile. scielo.br |

| Energy Efficiency | Develop catalysts that function at lower temperatures to reduce energy consumption. yale.edu |

Reactivity Profiles and Mechanistic Investigations of 4 Acetamido 3 Chlorobenzoic Acid

Reaction Pathways and Transformation Studies of 4-Acetamido-3-chlorobenzoic Acid

The reactivity of this compound is dictated by its three functional groups: the acetamido group, the chlorine atom, and the carboxylic acid group. Each of these sites can participate in distinct chemical transformations, making the molecule a versatile intermediate in organic synthesis.

Hydrolysis of the Acetamido Group: A primary reaction pathway for this compound is the hydrolysis of the acetamido group to yield 4-amino-3-chlorobenzoic acid. This transformation is typically achieved under acidic or basic conditions. libretexts.orgchemguide.co.uklibretexts.org In acidic hydrolysis, the amide is heated with a dilute acid like hydrochloric acid, which catalyzes the reaction with water to form the corresponding amine and carboxylic acid (in this case, acetic acid). libretexts.orgchemguide.co.uk Under alkaline conditions, heating with a base such as sodium hydroxide (B78521) solution also cleaves the amide bond, producing the aminobenzoate salt and ammonia. libretexts.orgchemguide.co.uk This hydrolysis is a critical step in the synthesis of various downstream products that require a free amino group.

Reactions of the Carboxylic Acid Group: The carboxylic acid moiety is amenable to several classical transformations.

Esterification: this compound can undergo Fischer esterification when heated with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. This is an equilibrium reaction that produces an ester and water. masterorganicchemistry.commit.edu To achieve high yields, the equilibrium is often shifted towards the products by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.commit.edu

Conversion to Acyl Halides: The carboxylic acid can be converted to a more reactive acyl chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This transformation activates the carboxyl group for subsequent nucleophilic acyl substitution reactions.

Amide Formation: While the molecule already contains an amide group, the carboxylic acid can be converted into a different amide by reacting it with an amine. This typically requires activating the carboxylic acid first, for instance, by converting it to an acyl chloride.

Electrophilic Aromatic Substitution: The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution, though the reactivity is influenced by the existing substituents. The acetamido group is an activating, ortho-, para-director, while the chloro and carboxylic acid groups are deactivating. The interplay of these groups governs the position of any new substituent. Further substitution is generally difficult due to the presence of two deactivating groups.

Table 1: Key Transformation Reactions of this compound

| Reaction Type | Reagents | Product | Conditions |

|---|---|---|---|

| Hydrolysis (Acidic) | H₂O, H⁺ (e.g., HCl) | 4-Amino-3-chlorobenzoic acid | Heat |

| Hydrolysis (Alkaline) | OH⁻ (e.g., NaOH), H₂O | Sodium 4-amino-3-chlorobenzoate | Heat |

| Fischer Esterification | R'OH (Alcohol), H⁺ (e.g., H₂SO₄) | Alkyl 4-acetamido-3-chlorobenzoate | Heat, Equilibrium Conditions |

| Acyl Chloride Formation | SOCl₂ or (COCl)₂ | 4-Acetamido-3-chlorobenzoyl chloride | Varies |

Role of Functional Groups in the Reactivity of this compound

The chemical behavior of this compound is a composite of the properties of its individual functional groups and their electronic interactions.

Carboxylic Acid Group (-COOH): This group is the primary site for reactions like esterification and amide formation via nucleophilic acyl substitution. The carbonyl carbon is electrophilic, making it susceptible to attack by nucleophiles. The hydroxyl portion can be protonated under acidic conditions, converting it into a good leaving group (water), which facilitates reactions like Fischer esterification. masterorganicchemistry.com The -COOH group itself is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta-position.

Acetamido Group (-NHCOCH₃): The nitrogen atom of the acetamido group has a lone pair of electrons that can be delocalized into the benzene ring through resonance. This electron-donating effect makes the acetamido group an activating group, increasing the electron density of the ring and making it more susceptible to electrophilic attack. It directs incoming electrophiles to the ortho and para positions. However, this activating effect is moderated because the nitrogen lone pair also participates in resonance with the adjacent carbonyl group, which slightly reduces its electron-donating capacity compared to a simple amino (-NH₂) group.

Chloro Group (-Cl): The chlorine atom exhibits a dual electronic effect. Through induction, its high electronegativity withdraws electron density from the ring, making it a deactivating group. Conversely, its lone pairs can be donated to the ring via resonance, making it an ortho-, para-director. The inductive effect is stronger than the resonance effect, resulting in net deactivation of the ring.

Reaction Kinetics and Thermodynamic Considerations

Reaction Kinetics:

Amide Hydrolysis: The hydrolysis of amides can be catalyzed by either acid or base. The rate of acid-catalyzed hydrolysis of substituted acetanilides is influenced by the electronic nature of the substituents on the aromatic ring. rsc.org Studies on para-substituted acetanilides have shown that the reaction generally follows an A-2 mechanism (bimolecular acid catalysis) in moderately concentrated acids. rsc.org The rate is dependent on both the concentration of the protonated amide and the activity of water.

Esterification: The kinetics of Fischer esterification are also well-studied. The reaction is reversible, and the rate at which equilibrium is reached depends on factors such as temperature, catalyst concentration, and the steric hindrance of both the carboxylic acid and the alcohol. masterorganicchemistry.comresearchgate.net Microwave-assisted esterification has been shown to significantly accelerate the reaction, reducing reaction times from hours to minutes. researchgate.net

Thermodynamic Considerations:

Esterification Equilibrium: Fischer esterification is an equilibrium process. masterorganicchemistry.com The position of the equilibrium, and thus the maximum yield, is governed by the change in Gibbs free energy (ΔG) of the reaction. For the esterification of benzoic acid with methanol, the equilibrium constant (K) is relatively small (around 3), indicating that a significant amount of reactants remains at equilibrium if the reaction is performed with stoichiometric amounts. tcu.edu To favor product formation (a more negative ΔG), a large excess of one reactant (usually the alcohol) is used, or a product (water) is removed, in accordance with Le Châtelier's principle. masterorganicchemistry.com

Amide Stability: The amide bond is significantly stabilized by resonance, which delocalizes the nitrogen lone pair onto the carbonyl oxygen. This resonance stabilization energy makes amides less reactive and more stable than other carboxylic acid derivatives like esters or acid chlorides. The hydrolysis of an amide is thermodynamically favorable but kinetically slow, requiring catalysis and/or heat to proceed at a practical rate.

Table 2: Factors Influencing Reaction Rates and Equilibria

| Reaction | Kinetic Factors | Thermodynamic Factors |

|---|---|---|

| Amide Hydrolysis | Acid/Base concentration, Temperature, Substituent electronic effects | Generally favorable (negative ΔG), but kinetically controlled |

| Fischer Esterification | Temperature, Catalyst concentration, Steric hindrance, Reactant concentration | Reversible (ΔG ≈ 0), equilibrium position depends on reactant/product concentrations |

Stability Under Various Chemical Environments and Degradation Pathways

The stability of this compound is a function of its resistance to chemical and environmental degradation forces.

Chemical Stability:

pH Stability: As discussed, the acetamido group is susceptible to hydrolysis under both strongly acidic and strongly basic conditions, especially upon heating. libretexts.orgchemguide.co.uk In neutral or mildly acidic/basic aqueous solutions at ambient temperature, the compound is relatively stable. The carboxylic acid group will exist in its protonated form (-COOH) in acidic solutions and as the carboxylate anion (-COO⁻) in basic solutions. Generally, amides and carboxylic acids are unstable in both strongly acidic and basic media. quora.com

Thermal Stability: Aromatic carboxylic acids are generally thermally stable compounds. researchgate.net However, at very high temperatures (e.g., >350-400 °C), they can undergo thermal decomposition, primarily through decarboxylation (loss of CO₂) to form the corresponding chlorinated acetanilide (B955). acs.orgosti.gov The presence of other functional groups can influence the specific decomposition pathways and temperatures.

Degradation Pathways: The environmental fate of this compound is likely influenced by pathways identified for related chlorobenzoic acids.

Biodegradation: After initial hydrolysis to 4-amino-3-chlorobenzoic acid, the molecule may become more susceptible to microbial degradation. Numerous bacterial strains are known to degrade chlorobenzoic acids. jbarbiomed.comjbarbiomed.comoup.comnih.gov A common initial step in the aerobic degradation of chlorobenzoic acids is dehalogenation, where the chlorine atom is replaced by a hydroxyl group. oup.comnih.gov For instance, some bacteria degrade 4-chlorobenzoic acid by first converting it to 4-hydroxybenzoic acid, which is then further metabolized via protocatechuate and subsequent ring cleavage. oup.comnih.gov Both aerobic and anaerobic degradation pathways for chlorobenzoic acids have been documented. jbarbiomed.com

Photodegradation: Aromatic compounds can be degraded by exposure to ultraviolet (UV) light. Studies on chlorobenzoic acids in aqueous solutions have shown that UV irradiation can lead to the reductive dehalogenation (replacement of -Cl with -H) and hydroxylative dehalogenation (replacement of -Cl with -OH). acs.org For 4-chlorobenzoic acid, photodecomposition resulted in the formation of benzoic acid and 4-hydroxybenzoic acid. acs.org The rate of photodegradation can be significantly enhanced by the presence of photocatalysts like titanium dioxide (TiO₂). nih.gov

Advanced Spectroscopic and Structural Elucidation of 4 Acetamido 3 Chlorobenzoic Acid

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.

¹H NMR Spectroscopy: A proton NMR spectrum would be used to identify the number and types of hydrogen atoms. For 4-Acetamido-3-chlorobenzoic acid, one would expect to see distinct signals for the acetyl methyl protons, the amide proton, and the aromatic protons. The aromatic region would show a specific splitting pattern corresponding to the three protons on the benzene (B151609) ring, with their chemical shifts influenced by the electron-withdrawing carboxylic acid group and the electron-donating acetamido group, as well as the chloro substituent. The signal for the carboxylic acid proton would likely appear as a broad singlet at a significantly downfield chemical shift.

¹³C NMR Spectroscopy: A carbon-13 NMR spectrum would reveal the number of unique carbon environments. For this molecule, distinct signals would be expected for the methyl carbon, the two carbonyl carbons (one in the amide and one in the carboxylic acid), and the six carbons of the benzene ring. The chemical shifts of the aromatic carbons would provide information about the substitution pattern.

Without experimental data, a specific data table of chemical shifts and coupling constants cannot be provided.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. The exact mass of this compound is 213.0193 g/mol rsc.org.

An electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 213, corresponding to the molecular weight. The presence of a chlorine atom would be confirmed by an isotope peak (M+2) at m/z 215, with an intensity of approximately one-third of the molecular ion peak. Key fragmentation pathways would likely include:

Loss of an acetyl group (-43 Da) from the molecular ion.

Loss of a hydroxyl radical (-17 Da) from the carboxylic acid group.

Loss of a carboxyl group (-45 Da).

A detailed fragmentation table cannot be generated without access to the experimental mass spectrum.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Characterization

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule based on their characteristic vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for:

A broad O-H stretch from the carboxylic acid dimer (around 2500-3300 cm⁻¹).

An N-H stretch from the secondary amide (around 3300 cm⁻¹).

Two C=O (carbonyl) stretches: one for the carboxylic acid (around 1700 cm⁻¹) and one for the amide (Amide I band, around 1660 cm⁻¹).

An N-H bend (Amide II band, around 1550 cm⁻¹).

C=C stretching vibrations from the aromatic ring (around 1600-1450 cm⁻¹).

A C-Cl stretch (typically in the 1000-600 cm⁻¹ region).

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated aromatic system. The benzoic acid chromophore, modified by the acetamido and chloro substituents, would be expected to exhibit characteristic absorption maxima (λ_max) in the UV region.

Specific wavenumbers and absorption maxima cannot be tabulated without experimental spectra.

X-ray Crystallography and Solid-State Structural Investigations

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise bond lengths, bond angles, and information about the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and amide groups. Such an analysis would reveal how the molecules pack in the solid state. A search of crystallographic databases did not yield a solved crystal structure for this compound. Therefore, no data on its unit cell parameters, space group, or crystal packing can be presented.

Computational Chemistry and Theoretical Studies of 4 Acetamido 3 Chlorobenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in exploring the electronic structure and preferred three-dimensional arrangement (conformation) of 4-acetamido-3-chlorobenzoic acid.

Electronic Structure: DFT methods are used to calculate the distribution of electrons within the molecule, which governs its reactivity and properties. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A large gap suggests high stability, while a small gap indicates a molecule that is more readily polarized and reactive. For instance, the electron-withdrawing nature of the chlorine atom and the carboxylic acid group, combined with the properties of the acetamido group, significantly influences the electronic landscape of the benzene (B151609) ring.

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations Note: The following data is illustrative, based on typical values from DFT calculations for similar aromatic compounds.

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C-Cl | 1.74 |

| C-C (aromatic) | 1.39 - 1.41 |

| C-N (amide) | 1.36 |

| C=O (amide) | 1.23 |

| C=O (acid) | 1.21 |

| C-O (acid) | 1.35 |

| **Bond Angles (°) ** | |

| C-C-Cl | 119.5 |

| C-C-N | 121.0 |

| O=C-N (amide) | 122.5 |

| O=C-O (acid) | 123.0 |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide a static picture of the molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. researchgate.net MD simulations solve Newton's equations of motion for the atoms in the molecule, providing insights into its flexibility and interactions with its surroundings. researchgate.netnih.gov

Conformational Analysis: MD simulations are used to explore the conformational landscape of this compound. By simulating the molecule over nanoseconds or longer, researchers can observe the rotation around single bonds, such as the C-N bond of the acetamido group and the C-C bond of the carboxylic acid group. mdpi.com This analysis reveals the different conformations the molecule can adopt in solution and the energy barriers between them, providing a more complete picture of its structural dynamics than a simple energy minimization. mdpi.com

Intermolecular Interactions: MD simulations are particularly powerful for studying how this compound interacts with other molecules, such as solvents or biological macromolecules. The acetamido group can act as both a hydrogen bond donor (from the N-H) and acceptor (to the C=O), while the carboxylic acid group is also a potent hydrogen bond donor and acceptor. The chlorine atom can participate in weaker, but significant, interactions known as halogen bonds. MD simulations can map these interaction sites and quantify their strength and lifetime, which is crucial for understanding solubility and binding to biological targets. researchgate.net

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict various spectroscopic parameters, which aids in the interpretation of experimental data.

Vibrational Spectroscopy: DFT calculations can accurately predict the vibrational frequencies of a molecule. researchgate.net These calculated frequencies correspond to the peaks observed in infrared (IR) and Raman spectra. By analyzing the nature of these vibrations, each calculated peak can be assigned to a specific motion of the atoms, such as the stretching of the C=O bond or the bending of a C-H bond. researchgate.net A scaling factor is often applied to the calculated frequencies to correct for approximations in the theoretical methods and improve agreement with experimental spectra. researchgate.net

Table 2: Predicted vs. Typical Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups Note: Predicted values are often systematically higher than experimental ones and are typically scaled for better comparison.

| Functional Group Vibration | Predicted Wavenumber (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | ~3600 | 3000-3300 (broad) |

| N-H Stretch (Amide) | ~3450 | 3150-3300 |

| C=O Stretch (Carboxylic Acid) | ~1750 | 1700-1725 |

| C=O Stretch (Amide I) | ~1700 | 1650-1680 |

| N-H Bend (Amide II) | ~1580 | 1520-1570 |

| C-Cl Stretch | ~750 | 700-800 |

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict the electronic transitions of a molecule, which are observed in UV-Vis spectroscopy. researchgate.net These calculations yield the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths (a measure of transition probability). This information helps in understanding the electronic structure and identifying the molecular orbitals involved in the absorption of light.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions involving this compound. uomustansiriyah.edu.iq By mapping the potential energy surface of a reaction, chemists can understand the detailed pathway from reactants to products.

This involves calculating the energies of the starting materials, products, and any intermediates and transition states. The transition state is the highest energy point along the reaction coordinate, and its energy determines the activation energy and, consequently, the reaction rate. For example, computational studies can be used to model substitution reactions where the chlorine atom is replaced by another group. The modeling can determine whether the reaction proceeds through a direct displacement mechanism or a more complex pathway involving intermediates. It can also clarify the role of the acetamido and carboxylic acid groups in activating or deactivating the ring towards certain reactions, such as further electrophilic aromatic substitution. acs.org This predictive capability allows for the optimization of reaction conditions, such as solvent and temperature, to improve yields and selectivity.

Derivatization and Functionalization Strategies of 4 Acetamido 3 Chlorobenzoic Acid

Synthesis of Novel Analogs and Derivatives of 4-Acetamido-3-chlorobenzoic Acid

The synthesis of analogs and derivatives of this compound typically involves the modification of its core functional groups or the construction of the substituted ring through multi-step sequences. A common precursor for its derivatives is 4-amino-3-chlorobenzoic acid, which can be acetylated using reagents like acetic anhydride (B1165640) or acetyl chloride to form the acetamido group.

Key synthetic strategies include:

Amide Bond Formation: The carboxylic acid group is a prime site for derivatization. It can be readily converted into amides by coupling with various amines using standard peptide coupling reagents.

Esterification: Reaction of the carboxylic acid with a range of alcohols under acidic conditions or using esterification agents yields the corresponding esters.

Substitution Reactions: The chlorine atom on the benzene (B151609) ring can be replaced by other functional groups through nucleophilic aromatic substitution reactions, although this often requires specific activating conditions.

Building from Simpler Precursors: An alternative approach involves a multi-step synthesis starting from simpler benzoic acid derivatives. For example, 3-chlorobenzoic acid can undergo nitration, followed by reduction of the nitro group to an amine, and subsequent acetylation. Another documented route involves the nitration of 4-acetamidobenzoic acid. google.com

Heterocyclic Ring Formation: The functional groups of this compound derivatives can be used to construct heterocyclic systems. For instance, related acetamido benzoic acid structures have been linked to benzothiazole (B30560) and 1,2,4-triazole (B32235) moieties to create complex molecules with specific biological targets. researchgate.net

A summary of common synthetic transformations for this scaffold is presented below.

Table 1: Synthetic Strategies for Derivatizing this compound

| Reaction Type | Reacting Functional Group | Reagents/Conditions | Resulting Derivative |

|---|---|---|---|

| Acetylation | Amine (on precursor) | Acetic anhydride, pyridine (B92270) | Acetamido group formation |

| Amide Coupling | Carboxylic Acid | Amines, coupling agents (e.g., DCC, EDC) | N-substituted amides |

| Esterification | Carboxylic Acid | Alcohols, acid catalyst | Esters |

| Nucleophilic Substitution | Chloro Group | Nucleophiles (e.g., amines, thiols) | Substituted analogs |

Structure-Activity Relationship (SAR) Studies of Derivatives

The systematic derivatization of this compound allows for the exploration of structure-activity relationships (SAR), particularly in the context of medicinal chemistry. By modifying specific parts of the molecule and evaluating the biological activity of the resulting analogs, researchers can identify key structural features responsible for therapeutic effects.

A notable area of investigation involves the development of inhibitors for Protein Tyrosine Phosphatase 1B (PTP1B), a target for type 2 diabetes treatment. In one study, a series of derivatives based on a similar 3-acetamido-4-methylbenzoic acid scaffold were synthesized and evaluated. researchgate.net The research yielded critical SAR insights:

Influence of Heterocyclic Moieties: Analogs incorporating a 1,2,4-triazole-3-thiol group showed slightly better PTP1B inhibitory potency compared to those with a thiazole-2-thiol moiety. researchgate.net

Impact of Substituents: The introduction of a 4-pyridinyl group at the C5 position of the 1,2,4-triazole ring resulted in a potent PTP1B inhibitor (compound 6c in the study) with an IC₅₀ value of 6.45 µM. researchgate.net

Effect of Phenyl Ring Substitution: For a series of related derivatives, the presence of a 4-Bromo substituent on a terminal phenyl ring led to a modest improvement in PTP1B inhibition. researchgate.net

These findings highlight how targeted modifications to the periphery of the core benzoic acid structure can significantly modulate biological activity. General studies on benzoic acid derivatives have also shown that the incorporation of moieties like 1H-1,2,3-triazole rings can impart toxicity against cancer cell lines. preprints.org

Table 2: Example of SAR Data for PTP1B Inhibitors Based on a Related Benzoic Acid Scaffold

| Compound ID (from study) | Core Structure | Key Modification | PTP1B Inhibition (IC₅₀) |

|---|---|---|---|

| 6c researchgate.net | 3-acetamido-4-methylbenzoic acid | Linked 5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | 6.45 µM |

| 4a-4d (series) researchgate.net | 3-acetamido benzoic acid | Linked thiazole-2-thiol with phenyl substitutions | Moderate activity |

| 6a-6d (series) researchgate.net | 3-acetamido-4-methylbenzoic acid | Linked 1,2,4-triazole-3-thiol with phenyl substitutions | Generally higher activity than 4a-4d series |

Applications of Derivatization in Materials Science and Organic Synthesis

The derivatization of this compound is not limited to medicinal chemistry; it also provides valuable building blocks for materials science and broader organic synthesis.

In organic synthesis , derivatives of this compound serve as key intermediates. For example, they have been used in the synthesis of phenyl-acetohydrazonoyl cyanide analogues, which function as antagonists for the Exchange Protein directly Activated by cAMP (EPAC). These antagonists are crucial chemical probes for studying the biological roles of EPAC in diseases such as pancreatic cancer and diabetes. The presence of multiple, orthogonally reactive functional groups makes the core structure an ideal starting point for constructing complex molecular architectures.

In materials science , the principles of supramolecular chemistry can be applied to derivatives of this compound. Carboxylic acids are highly effective at forming robust hydrogen bonds with suitable coformers like pyridine and amine derivatives. mdpi.comuomustansiriyah.edu.iq By reacting benzoic acid derivatives with various coformers, it is possible to create multicomponent crystalline materials, such as cocrystals and molecular salts. mdpi.comresearchgate.net The specific functional groups on the benzoic acid ring, including the chloro and acetamido groups, can direct the formation of unique supramolecular assemblies through non-covalent interactions. mdpi.comresearchgate.net These ordered structures can lead to materials with novel optical, electronic, or mechanical properties. Furthermore, benzoic acid derivatives have been utilized in the synthesis of silver nanoparticles, demonstrating their utility in creating functional nanomaterials. preprints.org

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-Amino-3-chlorobenzoic acid |

| Acetic anhydride |

| Acetyl chloride |

| 3-Chlorobenzoic acid |

| 4-Acetamidobenzoic acid |

| 1,2,4-Triazole-3-thiol |

| Pyridine |

Future Research Directions and Emerging Trends

Integration with Artificial Intelligence and Machine Learning in Chemical Research

Predictive Modeling: AI and ML algorithms can be trained on existing chemical data to predict the properties and activities of novel derivatives of 4-Acetamido-3-chlorobenzoic acid. chemcopilot.comarxiv.org This includes predicting biological activity, toxicity, and physicochemical properties, thereby streamlining the initial stages of drug discovery and materials science research. By analyzing vast datasets of chemical structures and their corresponding biological activities, ML models can identify promising candidates for further investigation, reducing the time and cost associated with traditional screening methods. researchgate.net

Reaction Optimization and Synthesis Design: Machine learning models can optimize reaction conditions for the synthesis of this compound, leading to higher yields and purity. For instance, Density Functional Theory (DFT) simulations can predict energy barriers for key reaction steps, guiding the selection of optimal solvents and catalysts. AI-powered retrosynthesis tools can also propose novel and efficient synthetic routes to the target molecule and its analogues. chemcopilot.com

Data Analysis and Interpretation: The application of AI extends to the analysis of complex datasets generated from experimental work. This includes interpreting spectroscopic data and identifying structure-activity relationships that may not be apparent through manual analysis. chemcopilot.com

The development of AI architectures capable of accurately predicting solutions to the Schrödinger equation could fundamentally change in silico experiments in chemistry, offering unprecedented speed and scalability in the exploration of chemical space. nih.gov

Potential for Advanced Catalytic Applications

Research into the catalytic applications of this compound and its derivatives is an emerging area with significant promise. The unique electronic and steric properties of this molecule make it a candidate for use in various catalytic systems.

Homogeneous Catalysis: The carboxylate group of this compound can act as a directing group in transition metal-catalyzed C-H functionalization reactions. This can enable the selective introduction of new functional groups at specific positions on the aromatic ring, leading to the synthesis of complex molecules with high precision. For example, iridium(III) complexes have been shown to effectively catalyze the ortho-iodination of benzoic acids. acs.org

Heterogeneous Catalysis: The development of solid-supported catalysts derived from this compound could offer advantages in terms of catalyst recovery and reusability, aligning with the principles of green chemistry.

Organocatalysis: While not extensively explored, the structural motifs within this compound could be incorporated into the design of new organocatalysts for various organic transformations.

Further investigations into copper-catalyzed amination reactions of chlorobenzoic acids have demonstrated the potential for creating N-aryl anthranilic acid derivatives, which are important precursors for pharmaceuticals. nih.gov The use of ultrasound irradiation has also been shown to enhance the efficiency of copper-catalyzed Ullmann condensation reactions involving 2-chlorobenzoic acids, reducing reaction times significantly. researchgate.net

Green Chemistry and Sustainable Development in Research on this compound

The principles of green chemistry are increasingly influencing the synthesis and application of chemical compounds, including this compound. acs.orgcuestionesdefisioterapia.com Future research will likely focus on developing more environmentally benign and sustainable approaches.

Greener Synthetic Routes: A key goal is the development of synthetic methods that minimize waste, reduce the use of hazardous substances, and improve energy efficiency. cuestionesdefisioterapia.comopcw.org This includes exploring the use of greener solvents, such as supercritical carbon dioxide, and developing catalytic processes that replace stoichiometric reagents. opcw.org For example, the synthesis of 4-chloro-3-nitrobenzoic acid, a potential precursor, has been achieved with high yields using methods that aim to reduce environmental impact. google.com

Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product (high atom economy) are a central tenet of green chemistry. Future research will aim to design synthetic pathways to this compound that adhere to this principle.

Renewable Feedstocks: While currently derived from petroleum-based starting materials, future research could explore the synthesis of this compound from renewable resources.

Biodegradability and Environmental Fate: Understanding the environmental impact of this compound and its derivatives is crucial for sustainable development. Research into their biodegradability and potential for bioaccumulation will inform the design of safer and more environmentally friendly chemicals.

The overarching goal is to align the entire lifecycle of this compound, from its synthesis to its final application and disposal, with the principles of sustainability. euchems.eu

Q & A

Basic Question: What are the standard synthetic routes for 4-Acetamido-3-chlorobenzoic acid, and how are intermediates characterized?

Answer:

The synthesis typically involves sequential functionalization of benzoic acid derivatives. A common route starts with 4-amino-3-chlorobenzoic acid (CAS 2486-71-7), which undergoes acetylation using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) to introduce the acetamido group . Characterization of intermediates relies on FT-IR (to confirm amide C=O stretch at ~1650 cm⁻¹) and ¹H/¹³C NMR (to verify aromatic proton environments and acetamido methyl protons at ~2.1 ppm) . For crystalline intermediates, X-ray diffraction (using SHELX programs ) resolves regiochemical ambiguities.

Advanced Question: How can computational methods optimize reaction conditions for synthesizing this compound?

Answer:

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311G**) predict energy barriers for acetylation and chlorination steps, guiding solvent selection (polar aprotic solvents like DMF enhance electrophilic substitution) . Quantum mechanical calculations also assess steric effects of substituents on reaction kinetics. For example, the electron-withdrawing Cl group at position 3 increases the electrophilicity of the benzene ring, favoring acetylation at position 4 .

Basic Question: What spectroscopic techniques are critical for confirming the structure of this compound?

Answer:

- ¹H NMR : Distinct signals for aromatic protons (δ 7.2–8.1 ppm, split due to meta/para substitution) and the acetamido methyl group (δ 2.1–2.3 ppm) .

- LC-MS : Molecular ion peak at m/z 213.6 [M+H]⁺ confirms molecular weight (C₉H₈ClNO₃).

- XRD : Resolves bond angles and crystallographic packing, validated via SHELXL refinement .

Advanced Question: How does this compound interact with biological targets, and what methodologies validate these interactions?

Answer:

The compound’s carboxylic acid and chloroacetamido groups enable hydrogen bonding and hydrophobic interactions with proteins. Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like SARS-CoV-2 main protease (PDB ID: 6LU7), where the Cl group stabilizes interactions with hydrophobic pockets . Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantifies binding constants (Kd) .

Advanced Question: How to resolve contradictions in spectral data during structural elucidation?

Answer:

Discrepancies in NMR splitting patterns or IR stretches may arise from tautomerism or crystallographic disorder . Use variable-temperature NMR to identify dynamic processes or synchrotron XRD (high-resolution data) to resolve overlapping signals . For example, SHELXL’s TWIN command handles twinned crystals, common in halogenated aromatics .

Basic Question: What experimental precautions are necessary when handling this compound?

Answer:

- Use nitrile gloves and fume hoods to avoid dermal/ocular exposure.

- Store at 2–8°C in amber vials to prevent photodegradation of the chloroacetamido group .

- Quench reaction waste with 5% NaOH to neutralize acidic byproducts before disposal .

Advanced Question: How does this compound serve as a precursor in drug design?

Answer:

Its carboxylic acid moiety allows conjugation with amines (e.g., via EDC/NHS coupling) to generate amide prodrugs. The chloro substituent enhances lipophilicity, improving blood-brain barrier penetration. In structure-activity relationship (SAR) studies, derivatives are screened against kinase targets (e.g., EGFR) using fluorescence polarization assays .

Advanced Question: What role does electron density distribution play in the reactivity of this compound?

Answer:

Electrostatic potential maps (derived from DFT) show high electron density at the carboxylic oxygen, making it susceptible to nucleophilic attack. The Cl atom’s inductive effect depletes electron density at position 3, directing electrophiles to position 4 . This guides regioselective modifications, such as Suzuki couplings at the less deactivated position.

Basic Question: How is X-ray crystallography applied to confirm the crystal structure of this compound?

Answer:

Single crystals are grown via slow evaporation in ethanol/water. Data collection on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) followed by SHELXT structure solution and SHELXL refinement resolves the orthorhombic space group (e.g., P2₁2₁2₁). The Cl and acetamido groups’ positions are validated via residual density maps (<0.3 eÅ⁻³) .

Advanced Question: How to evaluate the pharmacokinetic properties of this compound derivatives?

Answer:

ADMET prediction tools (e.g., SwissADME) assess solubility (LogP <3), metabolic stability (CYP450 inhibition), and toxicity (Ames test proxies). In vitro assays include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.